1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone
Description
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone is a brominated acetophenone derivative characterized by a phenyl ring substituted with a 5-bromo group and a 2-(2-bromoethoxy) chain.
Properties
IUPAC Name |
1-[5-bromo-2-(2-bromoethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-7(13)9-6-8(12)2-3-10(9)14-5-4-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWQHFQKACFKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone involves several stepsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetone, acetic acid, and reagents like sodium iodide, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone is a chemical compound with the molecular formula C10H9Br2O2. It is characterized by its unique chemical structure and biological activity, making it a subject of interest across medical, environmental, and industrial research fields.
Chemistry
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone serves as a versatile intermediate in synthesizing various organic compounds. The synthesis of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone involves several steps, typically using bromine and a solvent like acetic acid under controlled temperatures, although industrial methods may vary with optimizations for large-scale production.
Biology
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. One study highlights the synthesis of 1-bromo-2-aryloxyethane derivatives and the evaluation of their larval mortality against Aedes aegypti, demonstrating 100% larval mortality after 24-hour exposure to the compound 1-(2-bromoethoxy)-2-phenylbenzene .
Medicine
Ongoing research explores the potential of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone as a therapeutic agent for treating various diseases. The compound's mechanism of action involves interactions with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors, leading to changes in cellular processes, though the specific targets and pathways can vary depending on the application.
Industry
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone is used in developing new materials and chemical processes.
Elaboration on Synthesis Methods
The efficient synthesis of 1-bromo-2-aryloxyethane derivatives has been achieved through the direct etherification of phenols with 1,2-dibromoethane, using anhydrous K2CO3 and acetonitrile as the solvent at 80°C for 6 hours, yielding excellent results (71%–94%) .
Additional Applications
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Biological Activity
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone can be represented as follows:
This compound features a brominated phenyl ring and an ethanone moiety, contributing to its unique biological properties.
Synthesis
The synthesis of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone typically involves the bromination of phenolic compounds followed by etherification processes. For example, one method includes the use of potassium carbonate as a base in an etherification reaction involving 1,2-dibromoethane and phenolic derivatives, yielding high purity and yield rates .
Antimicrobial Activity
Research indicates that derivatives of compounds related to 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone exhibit significant antimicrobial properties. A study highlighted the larvicidal activity against Aedes aegypti, with 100% mortality observed after 24 hours of exposure to similar bromoethoxy compounds .
In another study, various bromo-substituted phenolic compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| Compound A | 25 | S. aureus |
| Compound B | 50 | E. coli |
| Compound C | 12.5 | K. pneumoniae |
Anti-inflammatory Activity
The anti-inflammatory properties of bromo-substituted phenolic compounds have also been explored. In vivo studies demonstrated that certain derivatives exhibited significant reductions in inflammation markers, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Larvicidal Efficacy : A case study evaluated the effectiveness of various bromo-substituted compounds against mosquito larvae, concluding that structural modifications significantly influenced larvicidal activity. The study found that increasing bromination levels enhanced toxicity towards larvae .
- Antimicrobial Potency : Another case study focused on the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the phenyl ring could enhance antimicrobial activity, with some compounds achieving MIC values as low as 12.5 µg/mL .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone with biological targets such as enzymes involved in cancer pathways. These studies suggest that the compound may inhibit key proteins involved in tumor growth, indicating potential applications in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
